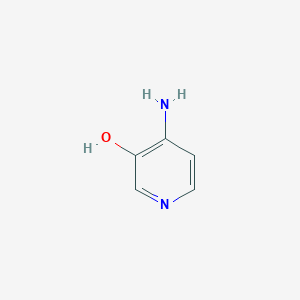

4-aminopyridin-3-ol

概要

説明

3-Hydroxy-4-aminopyridine: is an organic compound with the chemical formula C5H6N2O. It is a metabolite of dalfampridine, which is used as a potassium channel blocker in the treatment of multiple sclerosis . This compound is one of the isomeric amines of pyridine and is known for its role in various chemical and biological processes .

準備方法

合成経路と反応条件: 3-ヒドロキシ-4-アミノピリジンは、いくつかの方法で合成することができます。一般的なアプローチの1つは、4-アミノピリジンの誘導体化です。 4-アミノピリジン中のアミノ基は、最適化された条件下で4-ヨードベンゾイルクロリドと反応してヨウ素を導入します。ヨウ素はICP-MSを使用して定量化することができます . 別の方法では、アミノ基とヒドロキシル基をターゲットにした医薬品薬物の定量的な代謝物プロファイリングにHPLC-ICP-MSを使用します .

工業生産方法: 3-ヒドロキシ-4-アミノピリジンの工業生産には、通常、同様の誘導体化技術を用いた大規模な化学合成が伴います。 反応条件は、最終生成物の高い収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: 3-ヒドロキシ-4-アミノピリジンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて、様々な誘導体を生成することができます。

還元: 還元反応は、化合物に存在する官能基を変えることができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、しばしば還元剤として使用されます。

置換試薬: ヨウ素や臭素などのハロゲン化剤は、置換反応に使用されます.

主要な生成物: これらの反応から生成される主要な生成物には、様々な置換ピリジンとその誘導体が含まれます。これらの化合物は、医薬品やその他の産業において重要な用途を持っています .

科学的研究の応用

化学: 3-ヒドロキシ-4-アミノピリジンは、医薬品薬物の定量的な代謝物プロファイリング方法の開発におけるモデル化合物として使用されます . また、様々な生物活性分子の合成と中間体の合成にも使用されます .

生物学: 生物学的研究では、3-ヒドロキシ-4-アミノピリジンは、ダルファムプリジンの代謝物としての役割と、生物系との相互作用について研究されています .

医学: この化合物は、多発性硬化症の治療における関与により、医学研究において重要です。 カリウムチャネルを遮断することで、運動機能の改善に役立ちます .

産業: 産業部門では、3-ヒドロキシ-4-アミノピリジンは、様々な化学中間体の合成や分析化学における試薬として使用されています .

作用機序

3-ヒドロキシ-4-アミノピリジンは、中枢神経系における電位依存性カリウムチャネルを阻害することでその効果を発揮します。 この阻害は、膜電位を維持し、活動電位を延長することで、神経伝達と運動機能を改善します . この化合物は、多発性硬化症の患者に多く見られる脱髄した軸索に露出したカリウムチャネルを標的にします .

類似化合物との比較

類似化合物:

4-アミノピリジン: 3-ヒドロキシ-4-アミノピリジンの前駆体で、カリウムチャネルブロッカーとして使用されます.

3-ヒドロキシ-2-アミノピリジン: 類似の化学的性質を持つ別のピリジンの異性体アミン.

2-ヒドロキシ-4-アミノピリジン: 官能基の位置が異なる異性体で、化学的挙動が異なります.

独自性: 3-ヒドロキシ-4-アミノピリジンは、特定の官能基の配置により、幅広い化学反応や生物学的プロセスに参加できるという点で独特です。 ダルファムプリジンの代謝物としての役割と、多発性硬化症の治療における応用は、その重要性をさらに際立たせています .

特性

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?

A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.

Q2: What is the metabolic fate of Dalfampridine in the human body?

A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.

Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?

A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。